molecular formula C8H7BrFNO B230336 2-(2-Bromo-4-fluorophenyl)acetamide

2-(2-Bromo-4-fluorophenyl)acetamide

Cat. No.: B230336
M. Wt: 232.05 g/mol
InChI Key: GEUWZXPDLYZIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Bromo-4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C8H7BrFNO and its molecular weight is 232.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenyl)acetamide

InChI

InChI=1S/C8H7BrFNO/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H2,11,12)

InChI Key

GEUWZXPDLYZIIR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)Br)CC(=O)N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CC(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine (2-bromo-4-fluoro-phenyl)-acetyl chloride (3.5 g, 14 mmol), ammonium hydroxide (8.8 M in water, 50 mL, 0.45 mmol) and THF (10 mL) in a pressure vessel. Seal the vessel and stir the mixture overnight at RT. Dilute the mixture with chloroform-IPA (3:1, 100 mL). Wash the organic phase with aqueous saturated sodium chloride and water. Dry the mixture over sodium sulfate. Concentrate the solution in vacuo to give the title compound as a white solid (3.0 g, 93%). MS (ES) m/z 232/234 [M+1]+.
Name
(2-bromo-4-fluoro-phenyl)-acetyl chloride
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
chloroform IPA
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
93%

Synthesis routes and methods II

Procedure details

Name
O=C(Cl)Cc1ccc(F)cc1Br
Quantity
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reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
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reactant
Reaction Step One

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